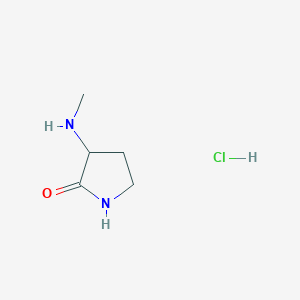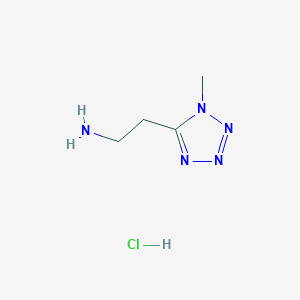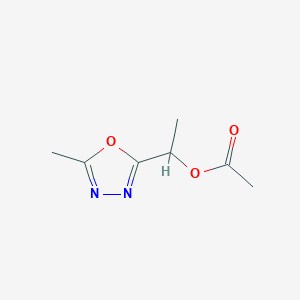
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate
Overview
Description
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been established for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,3,4-oxadiazole compound can be determined using techniques such as FT-IR, LCMS, and NMR spectral techniques .Scientific Research Applications
Synthesis and Derivatives
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate is a versatile intermediate in the synthesis of various heterocyclic compounds. Janda (2001) described a method for synthesizing 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, highlighting the compound's role in the production of molecules with potential anti-inflammatory and analgesic activities. This process involves acylation and thermal degradation steps, offering a straightforward pathway to aryloxadiazolylacetic acids, which are known for their biological activities (Janda, 2001).
Biological Activities
Compounds derived from this compound have been evaluated for various biological activities. Al-badrany, Mohammed, and Alasadi (2019) synthesized new 1,3,4-oxadiazole compounds derived from 1H-imidazole and assessed their antibacterial activity, demonstrating the compound's utility in developing new antimicrobials (Khalid A. Al-badrany et al., 2019). Similarly, compounds with 1,3,4-oxadiazole cores have shown significant antibacterial and antifungal activities, reinforcing the value of these derivatives in medicinal chemistry (Asif et al., 2021).
Anticancer Properties
The utility of this compound derivatives extends to anticancer research. Varshney and colleagues (2015) reported on the synthesis of hydroxy and non-hydroxy long chain substituted 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles, which were evaluated for their anticancer activities against various cancer cell lines. This study highlights the potential of these compounds in developing new anticancer agents (Varshney et al., 2015).
Mechanism of Action
Target of Action
It’s known that oxadiazole derivatives, which include 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl acetate, have been widely explored for their high therapeutic values . They act as target-specific anti-angiogenic pharmacophores and have been associated with multiple biological activities, including anticancer .
Mode of Action
It’s known that oxadiazole derivatives interact with their targets and cause changes that lead to their therapeutic effects . For instance, they have been shown to inhibit various enzymes and proteins that contribute to cancer cell proliferation .
Biochemical Pathways
Oxadiazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . For instance, they have been shown to inhibit enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Pharmacokinetics
In silico admet predictions and pharmacokinetic studies confirm high oral bioavailability of oxadiazole derivatives .
Result of Action
It’s known that oxadiazole derivatives have been associated with various biological activities, including anticancer . For instance, they have been shown to inhibit various enzymes and proteins that contribute to cancer cell proliferation .
Action Environment
It’s known that the storage temperature for oxadiazole derivatives should be sealed in dry, 2-8°c conditions .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapies . The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting the enzyme’s function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can disrupt the signaling pathways, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and therapeutic efficacy, as well as its potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and optimize its therapeutic effects.
Properties
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(11-6(3)10)7-9-8-5(2)12-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUSQRANEWPBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215265 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, α,5-dimethyl-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-50-7 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, α,5-dimethyl-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2-methanol, α,5-dimethyl-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


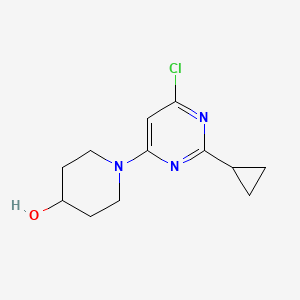

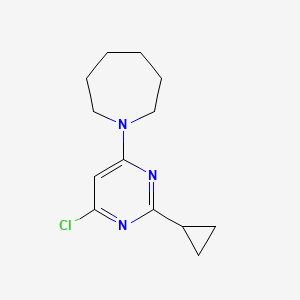
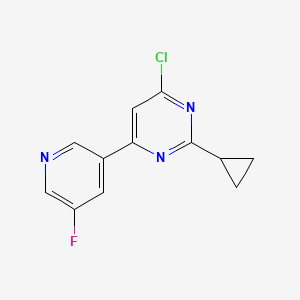
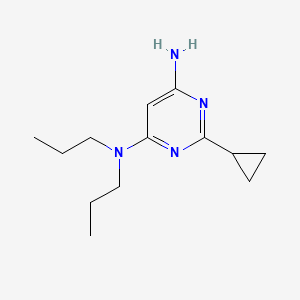

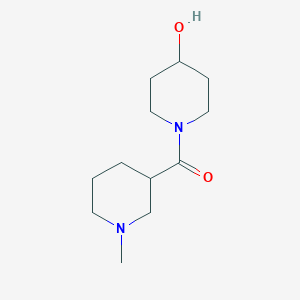

![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1470828.png)
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1470829.png)
![1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1470830.png)

